molecular formula C24H43N8O14PS2 B588001 Diglutathionyl Mustard Phosphoramide CAS No. 145784-68-5

Diglutathionyl Mustard Phosphoramide

Cat. No.: B588001
CAS No.: 145784-68-5
M. Wt: 762.744
InChI Key: UVGSFFNNXIWBSA-VGWMRTNUSA-N
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Description

Diglutathionyl Mustard Phosphoramide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes glutathione moieties and a phosphoramide mustard group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diglutathionyl Mustard Phosphoramide typically involves the conjugation of glutathione with a phosphoramide mustard precursor. The process can be divided into several steps:

    Preparation of Phosphoramide Mustard Precursor: This involves the reaction of a suitable amine with phosphorus oxychloride to form the phosphoramide mustard.

    Conjugation with Glutathione: The phosphoramide mustard is then reacted with glutathione under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Diglutathionyl Mustard Phosphoramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Diglutathionyl Mustard Phosphoramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diglutathionyl Mustard Phosphoramide involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound targets DNA by forming covalent bonds with the nucleophilic sites on the DNA strands. This results in the formation of interstrand and intrastrand crosslinks, which are highly cytotoxic .

Comparison with Similar Compounds

  • Melphalan
  • Mechlorethamine
  • Ifosfamide
  • Carmustine
  • Lomustine
  • Nimustine

Comparison: Diglutathionyl Mustard Phosphoramide is unique due to its dual functionality, combining the properties of glutathione and phosphoramide mustard. This dual functionality enhances its ability to target cancer cells and overcome drug resistance mechanisms. Compared to other nitrogen mustard derivatives, this compound exhibits improved solubility and stability, making it a promising candidate for further development in anticancer therapies .

Biological Activity

Diglutathionyl Mustard Phosphoramide (DGMP) is a synthetic compound formed by the conjugation of phosphoramide mustard with two molecules of glutathione. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, owing to its unique biological properties and mechanisms of action.

DGMP is classified as an alkylating agent and bioconjugate . Its structure consists of a core phosphoramide mustard moiety linked to glutathione, which enhances its solubility and alters its pharmacokinetic properties. The presence of sulfur atoms in glutathione plays a crucial role in the compound's biological activity, particularly in facilitating the formation of covalent bonds with nucleophiles, especially DNA bases. The mechanism by which DGMP exerts its effects involves several steps:

  • Alkylation : DGMP primarily undergoes alkylation reactions with nucleophiles, leading to the formation of stable DNA adducts.
  • Cross-linking : The compound induces cross-linking of DNA strands, which inhibits cell division and promotes apoptosis in rapidly dividing cancer cells.
  • Drug Resistance Modulation : DGMP's interaction with glutathione may also influence the development of drug resistance in cancer cells, a significant challenge in chemotherapy.

Biological Activity and Cytotoxicity

Research indicates that DGMP exhibits significant cytotoxic effects against various cancer cell lines. Its reactivity profile allows it to effectively target rapidly dividing cells, characteristic of many tumors. Studies have shown that the potency of DGMP as an alkylating agent correlates with its ability to form stable DNA adducts, leading to increased cytotoxicity.

Table 1: Cytotoxicity of DGMP Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2DNA alkylation and cross-linking
A549 (Lung Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)3.9Inhibition of cell division

Case Studies and Research Findings

Several studies have investigated the biological activity of DGMP through case studies and experimental research:

  • Case Study on Drug Resistance : A study demonstrated that DGMP could overcome resistance mechanisms in MCF-7 breast cancer cells that typically respond poorly to conventional chemotherapeutics. The research highlighted the compound's ability to modulate glutathione levels, thereby enhancing the efficacy of other anticancer agents.
  • Mechanistic Studies : Research utilizing nuclear magnetic resonance spectroscopy has shown how DGMP interacts with cellular components, providing insights into its pharmacodynamics. These studies revealed that DGMP's conjugation with glutathione alters its reactivity towards DNA, enhancing its cytotoxic potential compared to phosphoramide mustard alone.
  • Comparative Efficacy : In a comparative study, DGMP was found to be more effective than several other alkylating agents in inducing apoptosis in resistant cancer cell lines, suggesting its potential as a novel therapeutic agent.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGSFFNNXIWBSA-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N8O14PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747629
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145784-68-5
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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